

physical and chemical properties of 2-iodo-1,3-diphenylbenzene

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Compound of Interest

Compound Name: 2-iodo-1,3-diphenylbenzene

Cat. No.: B1598189

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An In-depth Technical Guide to **2-iodo-1,3-diphenylbenzene**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-iodo-1,3-diphenylbenzene** (also known as 2'-iodo-m-terphenyl), a significant chemical intermediate for researchers in organic synthesis, materials science, and drug development. The document details the compound's core physical and chemical properties, expected spectroscopic characteristics, and key reactive traits. Emphasis is placed on its role as a sterically hindered aryl iodide, a versatile precursor for advanced molecular architectures via cross-coupling reactions. A validated synthetic protocol, potential applications, and essential safety information are also presented to offer a complete scientific resource for laboratory professionals.

Introduction to the m-Terphenyl Scaffold

Terphenyls are a class of aromatic hydrocarbons composed of a central benzene ring substituted with two phenyl groups.^{[1][2]} The meta-substituted isomer, m-terphenyl (1,3-diphenylbenzene), provides a rigid, V-shaped scaffold that has been extensively utilized in the development of sterically demanding ligands for organometallic catalysis and as a core structure in materials science.^{[3][4]}

The introduction of a reactive functional group onto this scaffold significantly enhances its utility as a synthetic building block. **2-iodo-1,3-diphenylbenzene** is one such derivative, combining

the steric bulk and rigidity of the m-terphenyl backbone with the versatile reactivity of an aryl iodide. The carbon-iodine bond serves as a prime reaction site for forming new carbon-carbon and carbon-heteroatom bonds, making it an invaluable precursor for constructing complex, multi-functional molecules.

Compound Identification and Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its successful application in research.

Core Identifiers

The following table summarizes the key identifiers for **2-iodo-1,3-diphenylbenzene**.

| Identifier | Value | Source(s) |
|-------------------|---|--------------|
| IUPAC Name | 2-iodo-1,3-diphenylbenzene | [5] |
| Synonyms | 2'-Iodo-(1,1',3',1'')terphenyl, 2'-Iodo-m-terphenyl | [5][6] |
| CAS Number | 82777-09-1 | [5][6][7][8] |
| Molecular Formula | C ₁₈ H ₁₃ I | [5][6][7] |
| Molecular Weight | 356.21 g/mol | [7] |

Physical and Handling Properties

The physical state and stability of the compound dictate its proper storage and handling.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| Appearance | White to orange to green powder or crystals | [6] |
| Melting Point | 113-116 °C | [6] |
| Boiling Point | Data not available; the parent m-terphenyl boils at 365 °C.[9] [10] | N/A |
| Solubility | Insoluble in water; likely soluble in aromatic solvents (e.g., toluene, benzene) and sparingly soluble in lower alcohols, similar to its parent compound m-terphenyl.[10] [11] | N/A |
| Storage Conditions | Store in a dark place, sealed in a dry environment at room temperature. | [6] |
| Sensitivity | Light-sensitive | [6] |

Spectroscopic and Structural Characterization

While specific analytical data for this compound is not widely published by commercial suppliers[8], its structure allows for the confident prediction of its spectroscopic features.

- ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the central, substituted benzene ring will exhibit distinct chemical shifts and coupling patterns compared to the ten protons of the two flanking phenyl groups due to the anisotropic effect of the iodine atom and the steric crowding.
- ¹³C NMR: The spectrum will display multiple resonances in the aromatic region (δ 120-150 ppm). A key diagnostic signal is the carbon atom directly bonded to the iodine, which is expected to appear at a significantly upfield chemical shift (ca. δ 90-100 ppm) due to the heavy-atom effect of iodine.

- **Infrared (IR) Spectroscopy:** Characteristic absorption bands would include C-H stretching from the sp^2 hybridized carbons of the aromatic rings ($\sim 3100\text{-}3000\text{ cm}^{-1}$), aromatic C=C ring stretching vibrations (a series of peaks from $\sim 1600\text{-}1400\text{ cm}^{-1}$), and out-of-plane C-H bending. The C-I stretch is a weaker absorption found at lower frequencies, typically below 600 cm^{-1} .
- **Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak (M^+) at $m/z = 356$. Key fragmentation pathways would likely include the loss of the iodine atom ($M-127$) to give a fragment at $m/z = 229$, and subsequent fragmentation of the terphenyl core.

Chemical Properties and Reactivity

The chemical behavior of **2-iodo-1,3-diphenylbenzene** is dominated by the carbon-iodine bond, which is the weakest of the carbon-halogen bonds. This inherent weakness makes it an excellent leaving group and a versatile handle for synthetic transformations.

Utility in Cross-Coupling Reactions

Aryl iodides are premium substrates for a wide array of palladium-catalyzed cross-coupling reactions.^[12] The C-I bond readily undergoes oxidative addition to low-valent palladium centers, initiating the catalytic cycle. This makes **2-iodo-1,3-diphenylbenzene** an ideal precursor for:

- **Suzuki Coupling:** Reaction with boronic acids or esters to form new C-C bonds.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.
- **Heck Coupling:** Reaction with alkenes.
- **Buchwald-Hartwig Amination:** Formation of C-N bonds by reacting with amines.

Influence of Steric Hindrance

A defining feature of this molecule is the significant steric hindrance around the reactive C-I bond, imposed by the two flanking phenyl groups. This has profound implications for its reactivity:

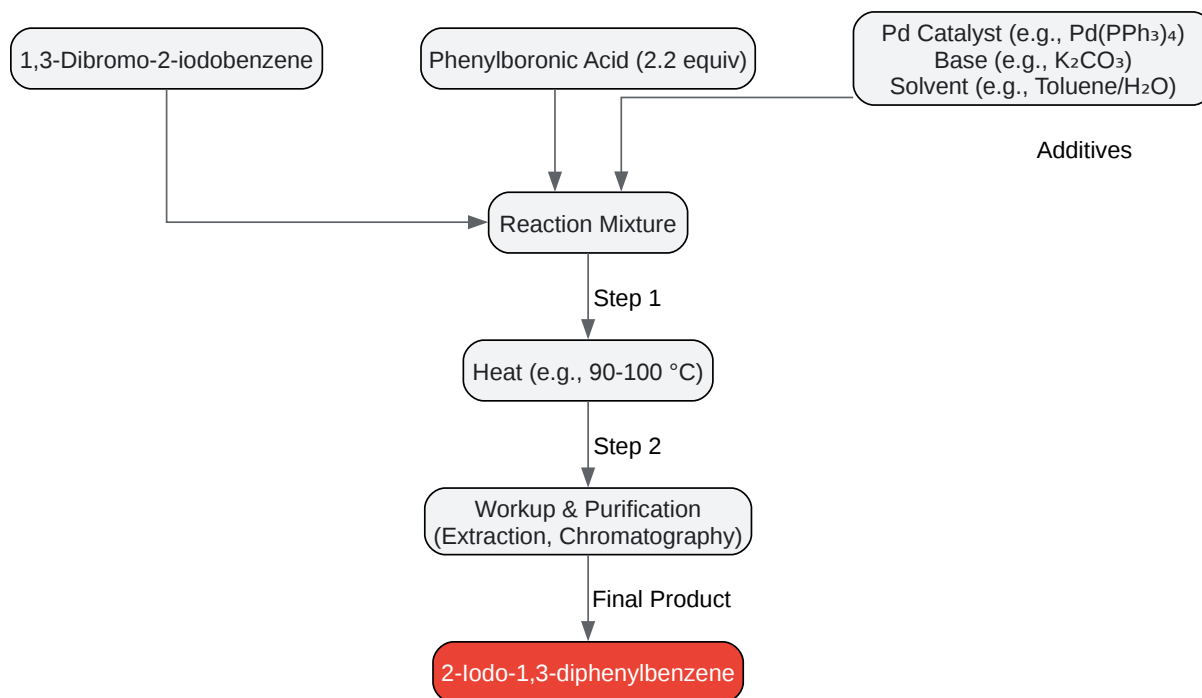
- **Reaction Kinetics:** The steric bulk can slow down the rate of reaction compared to less hindered aryl iodides, potentially requiring more forcing conditions (higher temperatures, longer reaction times) or specialized catalysts with bulky ligands that facilitate the reaction.
- **Selective Functionalization:** The steric hindrance can be exploited to achieve selectivity in certain reactions or to stabilize otherwise reactive species formed at the reaction site.

Synthesis and Methodologies

Metal-catalyzed cross-coupling reactions provide the most efficient and versatile routes to terphenyl derivatives.^[12] A robust method for preparing **2-iodo-1,3-diphenylbenzene** involves a sequential Suzuki cross-coupling strategy.

Proposed Synthetic Workflow

A logical and field-proven approach starts from a commercially available dihalo-iodobenzene, such as 1,3-dibromo-2-iodobenzene, and introduces the two phenyl groups via a double Suzuki coupling reaction with phenylboronic acid.



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Caption: Synthetic workflow for **2-iodo-1,3-diphenylbenzene** via double Suzuki coupling.

Experimental Protocol: Double Suzuki Coupling

Causality: This protocol is designed for high-yield synthesis. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki reactions. A phase-transfer solvent system (Toluene/Water) and an inorganic base (K₂CO₃) are used to facilitate the reaction between the organic-soluble aryl halide and the water-soluble boronic acid salt. Heating is necessary to overcome the activation energy for this transformation.

- **Reactor Setup:** To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3-dibromo-2-iodobenzene (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
- **Solvent Addition:** Add a 4:1 mixture of toluene and deionized water to the flask.
- **Inerting:** Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive flow of nitrogen, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- **Reaction:** Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:** Cool the reaction to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-iodo-1,3-diphenylbenzene** as a solid.

Applications in Research and Development

The unique combination of steric bulk, a rigid framework, and a reactive C-I bond makes **2-iodo-1,3-diphenylbenzene** a valuable intermediate in several advanced research areas.

- **Materials Science:** It serves as a key building block for synthesizing novel organic light-emitting diode (OLED) materials, liquid crystals, and other functional organic materials where the bulky terphenyl core can be used to control intermolecular packing and prevent luminescence quenching.
- **Ligand Synthesis for Catalysis:** The compound is a precursor for creating highly sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands can stabilize reactive metal centers, enabling challenging catalytic transformations with high selectivity.

- Drug Discovery and Medicinal Chemistry: The rigid m-terphenyl scaffold can be used to position pharmacophores in a precise three-dimensional orientation. The C-I bond allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, **2-iodo-1,3-diphenylbenzene** requires careful handling in accordance with established safety protocols.

- GHS Hazard Statements: According to aggregated data, the compound is classified with the following hazards:
 - H302: Harmful if swallowed.[5]
 - H319: Causes serious eye irritation.[5]
 - H410: Very toxic to aquatic life with long-lasting effects.[5]
- Handling Recommendations:
 - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Take precautions to prevent its release into the environment.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6]

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